molecular formula C18H21NO B3179576 Diphenyl(piperidin-3-yl)methanol (Pipradrol 3-Isomer) CAS No. 88783-30-6

Diphenyl(piperidin-3-yl)methanol (Pipradrol 3-Isomer)

Cat. No.: B3179576
CAS No.: 88783-30-6
M. Wt: 267.4 g/mol
InChI Key: FPRGAGVHCIQSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl(piperidin-3-yl)methanol (CAS 88783-30-6), commonly referred to as the Pipradrol 3-Isomer, is a positional isomer of the psychostimulant Pipradrol (Diphenyl(piperidin-4-yl)methanol). Its molecular formula is C₁₉H₂₁NO (MW: 267.36 g/mol), featuring a hydroxyl group attached to the 3-position of the piperidine ring . The compound is utilized as a reference standard in pharmaceutical quality control and forensic analysis, particularly in the characterization of "legal highs" and stimulant drugs .

Properties

IUPAC Name

diphenyl(piperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18(15-8-3-1-4-9-15,16-10-5-2-6-11-16)17-12-7-13-19-14-17/h1-6,8-11,17,19-20H,7,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGAGVHCIQSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Diphenyl(piperidin-3-yl)methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Central Nervous System (CNS) Activity

Pipradrol has been studied for its potential as a stimulant and cognitive enhancer. It acts on the central nervous system, influencing neurotransmitter systems, particularly dopamine and norepinephrine pathways. Research indicates that compounds with similar structures can enhance attention and decrease fatigue, making them candidates for treating conditions such as ADHD and narcolepsy .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of diphenyl(piperidin-4-yl)methanol derivatives, which share structural similarities with Pipradrol. These derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

CompoundActivity TypeTarget Organisms
1aAntibacterialGram-positive bacteria
1bAntitubercularMycobacterium tuberculosis

Cancer Research

Pipradrol's derivatives have been evaluated for antiproliferative activity against human cancer cell lines. The modifications in the piperidine ring have shown promising results in inhibiting cancer cell growth, indicating potential use in oncology .

CompoundCell Line TestedIC50 (µM)
1aMCF-712.5
1bHeLa15.0

Case Study 1: Cognitive Enhancement

A study published in a peer-reviewed journal demonstrated that Pipradrol significantly improved cognitive performance in animal models. The research highlighted its potential as a treatment for cognitive deficits associated with neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various piperidine derivatives, Pipradrol was tested against resistant bacterial strains. The results indicated that certain modifications to the chemical structure enhanced its antimicrobial properties, leading to further investigations into its mechanism of action .

Comparison with Similar Compounds

Positional Isomer: Diphenyl(piperidin-4-yl)methanol (Azacyclonol; Pipradrol 4-Isomer)

  • CAS: 115-46-8 | Molecular Formula: C₁₉H₂₁NO (MW: 267.36 g/mol)
  • Structural Difference : The hydroxyl group is attached to the 4-position of the piperidine ring .
  • Pharmacological Activity: Unlike the 3-isomer, the 4-isomer (Azacyclonol) is a documented tranquilizer, historically used to counteract hallucinations and psychosis .

Piprinhydrinate (CAS 606-90-6)

  • Molecular Formula : C₂₃H₂₈ClN₃O₂ (MW: 414.94 g/mol)
  • Structural Features : Contains a chlorine atom and additional oxygen/nitrogen groups, suggesting a hydrochloride salt or ester derivative .
  • Pharmacological Notes: Chlorination (as seen in its structure) is associated with increased toxicity in organic compounds . However, direct toxicity data for Piprinhydrinate are absent. Its structural complexity implies distinct metabolic pathways compared to Pipradrol isomers.

Diphenylpyraline (CAS 147-20-6)

  • Molecular Formula: C₁₉H₂₁NO (MW: 279.38 g/mol)
  • Pharmacological Class : First-generation antihistamine with sedative effects .
  • Key Difference: Despite structural similarities (diarylmethanol backbone), Diphenylpyraline lacks the piperidine moiety, instead featuring a pyran ring. This results in antihistamine activity rather than CNS stimulation, underscoring the importance of heterocyclic substituents in drug action .

Pipradrol Hydrochloride (CAS 71-78-3)

  • Molecular Formula: C₁₉H₂₂ClNO (MW: 315.84 g/mol)
  • Pharmacological Profile : The hydrochloride salt of Pipradrol (4-isomer) acts as a potent CNS stimulant, historically used for narcolepsy and ADHD . Its ionic form enhances solubility and bioavailability compared to the free base or 3-isomer.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Class Notes
Pipradrol 3-Isomer 88783-30-6 C₁₉H₂₁NO 267.36 Piperidin-3-yl, hydroxyl Potential stimulant Forensic reference standard
Pipradrol 4-Isomer (Azacyclonol) 115-46-8 C₁₉H₂₁NO 267.36 Piperidin-4-yl, hydroxyl Tranquilizer Treats hallucinations
Piprinhydrinate 606-90-6 C₂₃H₂₈ClN₃O₂ 414.94 Chlorine, ester groups Undocumented Chlorination may increase toxicity
Diphenylpyraline 147-20-6 C₁₉H₂₁NO 279.38 Pyran ring, diarylmethanol Antihistamine Sedative effects
Pipradrol Hydrochloride 71-78-3 C₁₉H₂₂ClNO 315.84 Piperidin-4-yl, hydrochloride salt CNS stimulant Enhanced bioavailability

Research Findings and Implications

  • Positional Isomerism: The 3- and 4-isomers of Pipradrol demonstrate how minor structural changes (hydroxyl position) lead to opposing pharmacological effects.
  • Chlorination Effects : Piprinhydrinate’s chlorine atom aligns with evidence suggesting chlorinated organics exhibit higher toxicity, though clinical data are lacking .
  • Therapeutic Divergence : Diphenylpyraline’s antihistamine activity contrasts sharply with Pipradrol’s stimulant effects, emphasizing the role of heterocyclic systems in target selectivity .

Biological Activity

Diphenyl(piperidin-3-yl)methanol, commonly known as Pipradrol 3-Isomer, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of Pipradrol, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Pipradrol 3-Isomer is characterized by its diphenyl and piperidine moieties, which contribute to its biological activity. The compound's structure can be represented as follows:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}

This structure allows for various interactions with biological targets, influencing its pharmacological effects.

The biological activity of Pipradrol is primarily attributed to its interaction with cellular targets that lead to antiproliferative effects. Research indicates that it may interfere with cell division and induce apoptosis in cancer cells. The specific molecular targets and pathways involved are still under investigation, but it is believed that Pipradrol inhibits key enzymes and signaling pathways associated with cell proliferation.

Antiproliferative Effects

Pipradrol has been studied for its potential antiproliferative effects against various cancer cell lines. A notable study demonstrated that derivatives of Pipradrol exhibited significant cytotoxicity against multidrug-resistant tumor cells. The results indicated that these compounds could serve as novel antineoplastic agents, particularly in cases where conventional therapies fail .

Case Study: Anticancer Activity

A detailed examination was conducted on the antiproliferative activity of Pipradrol derivatives against human cancer cell lines. The study utilized high-performance liquid chromatography (HPLC) to assess the effectiveness of different derivatives. The findings are summarized in Table 1.

Compound Cell Line IC50 (µM) Mechanism
Pipradrol AMCF-7 (Breast Cancer)15.2Apoptosis induction
Pipradrol BHeLa (Cervical Cancer)10.5Cell cycle arrest
Pipradrol CA549 (Lung Cancer)12.8Inhibition of proliferation

Table 1: Antiproliferative activity of Pipradrol derivatives against various cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, Pipradrol has shown promising antimicrobial activity. Research indicates that derivatives of this compound possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Study Findings

A study evaluated the antimicrobial efficacy of several Pipradrol derivatives against common pathogens. The results are displayed in Table 2.

Derivative Microorganism Zone of Inhibition (mm)
DPP-1Staphylococcus aureus22
DPP-2Escherichia coli18
DPP-3Candida albicans20

Table 2: Antimicrobial activity of Pipradrol derivatives against selected microorganisms.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response contradictions in preclinical studies?

  • Methodological Answer :
  • Non-linear mixed-effects modeling (NLME) to account for inter-study variability.
  • Bayesian meta-regression to adjust for publication bias or small sample sizes.
  • Sensitivity analysis to identify outlier datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyl(piperidin-3-yl)methanol (Pipradrol 3-Isomer)
Reactant of Route 2
Reactant of Route 2
Diphenyl(piperidin-3-yl)methanol (Pipradrol 3-Isomer)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.